molecular formula C17H17NO5 B1229076 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate CAS No. 287194-30-3

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate

Cat. No.: B1229076
CAS No.: 287194-30-3
M. Wt: 315.32 g/mol
InChI Key: WPDDCDPPSHTJDH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is an organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol . It is characterized by the presence of a phenyl acetate group and a dimethoxyphenylcarbamoyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action for 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts at the molecular or cellular level, which is often determined through extensive laboratory research .

Safety and Hazards

The safety data sheet (SDS) for 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate was not found in the search results. Therefore, the specific hazards associated with this compound are not known. It is generally recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling and storage guidelines .

Future Directions

The future directions for the research and application of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate are not specified in the search results. As a chemical compound, its potential uses could be explored in various fields such as pharmaceuticals, materials science, and chemical synthesis, depending on its properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate typically involves the reaction of 2,5-dimethoxyaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with phenyl chloroformate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated compounds, substituted amines.

Comparison with Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)acetamide
  • 2-(2,5-Dimethoxyphenyl)ethyl acetate
  • 2-(2,5-Dimethoxyphenyl)propionate

Comparison: 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is unique due to the presence of both the phenyl acetate and dimethoxyphenylcarbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

[2-[(2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-11(19)23-15-7-5-4-6-13(15)17(20)18-14-10-12(21-2)8-9-16(14)22-3/h4-10H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDDCDPPSHTJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391791
Record name 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287194-30-3
Record name 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-Dimethoxyaniline (10.0 g, 65.3 mmol) was dissolved in pyridine (100 ml), and a solution of O-acetylsalicyloyl chloride (13.0 g, 65.3 mmol) in ethyl acetate (50 ml) was added thereto over 15 minutes under ice cooling. Thereafter, the mixture was stirred for 15 minutes at the same temperature as above. After adding water (10 ml) to the reaction mixture to stop the reaction, ethyl acetate (500 ml) was added and the reaction mixture was washed with 3 N hydrochloric acid (500 ml), water (500 ml), 2% sodium hydrogen carbonate solution (500 ml), and water (500 ml) in order. After drying it over Glauber's salt, the ethyl acetate layer was concentrated under reduced pressure and dried under vacuum to obtain the titled compound (19.8 g) as pale yellow syrup. The compound was used in the subsequent step without purification. The titled compound purified by preparative thin layer chromatography had the following physical properties.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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